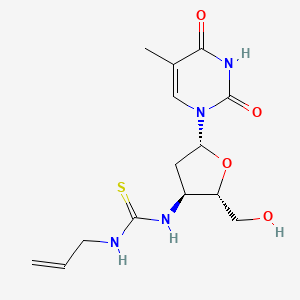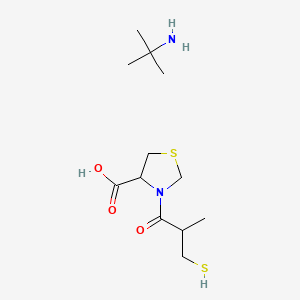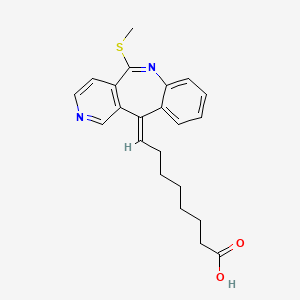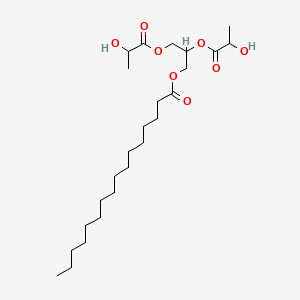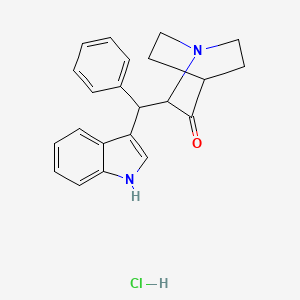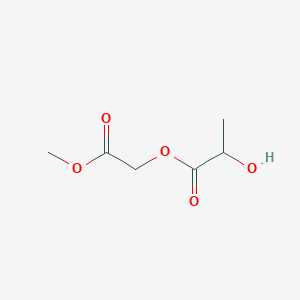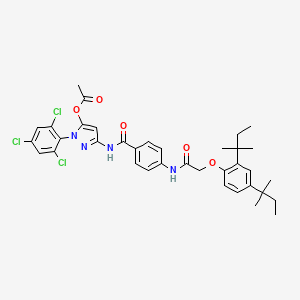
3-(p-((2,4-Di-tert-pentylphenoxy)acetamido)benzamido)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate is a complex organic compound with a unique structure It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of the trichlorophenyl group. Subsequent steps involve the attachment of the benzamido and acetamido groups, with the final step being the addition of the di-tert-pentylphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate has several scientific research applications:
Chemistry: The compound is used as a model molecule for studying complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[p-[(2,4-di-tert-Butylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
- 3-[p-[(2,4-di-tert-Hexylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
Uniqueness
Compared to similar compounds, 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate stands out due to its specific substituents, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
33898-91-8 |
|---|---|
Formule moléculaire |
C36H39Cl3N4O5 |
Poids moléculaire |
714.1 g/mol |
Nom IUPAC |
[5-[[4-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoyl]amino]-2-(2,4,6-trichlorophenyl)pyrazol-3-yl] acetate |
InChI |
InChI=1S/C36H39Cl3N4O5/c1-8-35(4,5)23-12-15-29(26(16-23)36(6,7)9-2)47-20-31(45)40-25-13-10-22(11-14-25)34(46)41-30-19-32(48-21(3)44)43(42-30)33-27(38)17-24(37)18-28(33)39/h10-19H,8-9,20H2,1-7H3,(H,40,45)(H,41,42,46) |
Clé InChI |
NRNXIYKKJAMQOA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NN(C(=C3)OC(=O)C)C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







